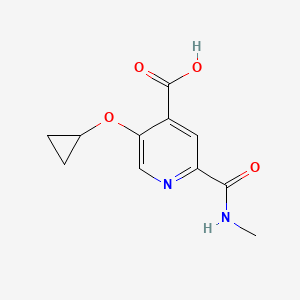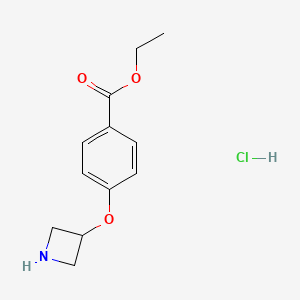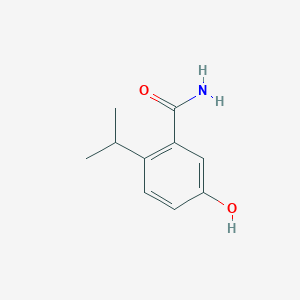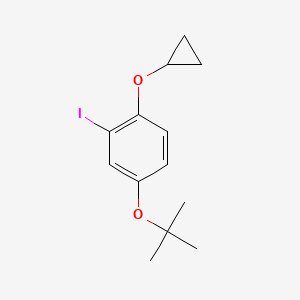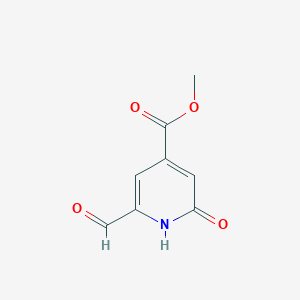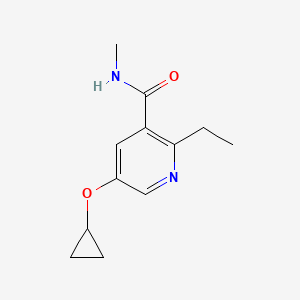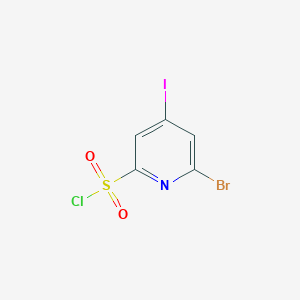
3-(5-Chloro-4-methylpyridin-3-YL)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Chloro-4-methylpyridin-3-YL)propan-1-amine is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with a chlorine atom and a methyl group, along with a propan-1-amine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-4-methylpyridin-3-YL)propan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-4-methylpyridine as the starting material.
Alkylation: The pyridine derivative undergoes alkylation with a suitable alkylating agent, such as 3-bromopropan-1-amine, under basic conditions.
Reaction Conditions: The reaction is usually carried out in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(5-Chloro-4-methylpyridin-3-YL)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine-substituted position on the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of the reduced amine derivative.
Substitution: Formation of substituted pyridine derivatives with various nucleophiles.
Scientific Research Applications
3-(5-Chloro-4-methylpyridin-3-YL)propan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(5-Chloro-4-methylpyridin-3-YL)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-(3-Methylpyridin-4-yl)propan-1-amine: Similar structure but lacks the chlorine substituent.
3-(4-Chloro-3,5-dimethylpyrazol-1-yl)propan-1-amine: Contains a pyrazole ring instead of a pyridine ring.
Uniqueness
3-(5-Chloro-4-methylpyridin-3-YL)propan-1-amine is unique due to the presence of both a chlorine atom and a methyl group on the pyridine ring, which can influence its reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H13ClN2 |
|---|---|
Molecular Weight |
184.66 g/mol |
IUPAC Name |
3-(5-chloro-4-methylpyridin-3-yl)propan-1-amine |
InChI |
InChI=1S/C9H13ClN2/c1-7-8(3-2-4-11)5-12-6-9(7)10/h5-6H,2-4,11H2,1H3 |
InChI Key |
FOQUYMZUZFVSDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1CCCN)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Imidazo[1,2-A]pyrimidin-2-ylmethyl)(methyl)amine](/img/structure/B14847168.png)


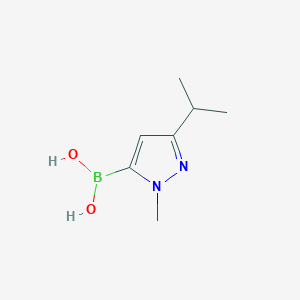
![[3-(Acetylamino)-5-formylphenyl]acetic acid](/img/structure/B14847198.png)
